molecular formula C24H19FN4O4S B2629480 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-64-4

2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2629480
CAS No.: 537043-64-4
M. Wt: 478.5
InChI Key: VVGVWXWDXHJPKQ-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a unique combination of fluorobenzyl, nitrophenyl, and tetrahydropyrimidoquinoline moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrimidoquinoline skeleton. For instance, a reaction between a substituted aniline and a suitable diketone under acidic or basic conditions can yield the core structure.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidoquinoline intermediate with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where the pyrimidoquinoline derivative is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid for nitro group reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic aromatic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Derivatives: From reduction of the nitro group.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of pyrimidoquinoline have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the nitrophenyl and fluorobenzyl groups can enhance the biological activity of the compound, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors, which are relevant in various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique reactivity profile makes it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione would depend on its specific biological target. Generally, compounds of this class can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
  • 2-((2-bromobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
  • 2-((2-methylbenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Uniqueness

The presence of the fluorobenzyl group in 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

537043-64-4

Molecular Formula

C24H19FN4O4S

Molecular Weight

478.5

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H19FN4O4S/c25-16-5-2-1-4-14(16)12-34-24-27-22-21(23(31)28-24)19(13-8-10-15(11-9-13)29(32)33)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,26,27,28,31)

InChI Key

VVGVWXWDXHJPKQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1

solubility

not available

Origin of Product

United States

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